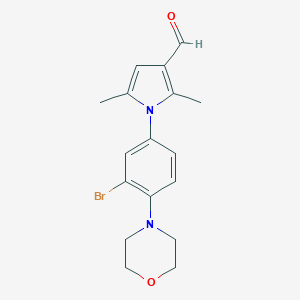
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is of interest due to its potential as a therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in the brain. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under a variety of conditions, which makes it suitable for use in a variety of assays. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
将来の方向性
There are many future directions for research on 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, future research could focus on optimizing the synthesis method for the compound to improve yield and purity.
合成法
The synthesis of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been shown to have antitumor activity, and it has been investigated for its potential use in the treatment of cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
340319-08-6 |
|---|---|
製品名 |
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
分子式 |
C17H19BrN2O2 |
分子量 |
363.2 g/mol |
IUPAC名 |
1-(3-bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-9-14(11-21)13(2)20(12)15-3-4-17(16(18)10-15)19-5-7-22-8-6-19/h3-4,9-11H,5-8H2,1-2H3 |
InChIキー |
YDKZDGLEEFVWBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
正規SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
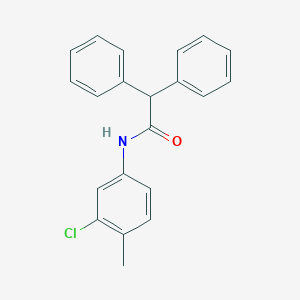

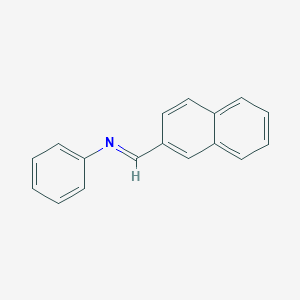
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

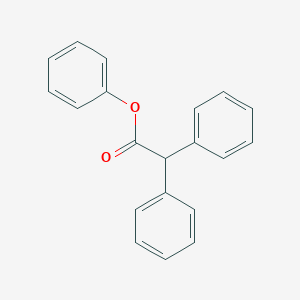

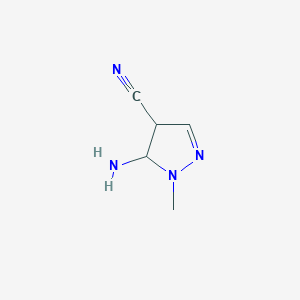
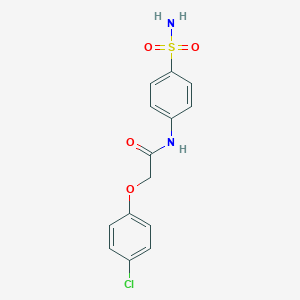
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)